molecular formula C27H26ClN3O2S2 B15087053 2-((3-(4-Chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-isopropylphenyl)acetamide CAS No. 477313-44-3

2-((3-(4-Chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-isopropylphenyl)acetamide

Cat. No.: B15087053
CAS No.: 477313-44-3
M. Wt: 524.1 g/mol
InChI Key: DHKYXGICAJKGMF-UHFFFAOYSA-N
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Description

2-((3-(4-Chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-isopropylphenyl)acetamide is a complex organic compound with a unique structure that combines elements of thieno[2,3-d]pyrimidine and benzo[4,5]thieno systems

Preparation Methods

The synthesis of 2-((3-(4-Chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-isopropylphenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-((3-(4-Chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-isopropylphenyl)acetamide involves its interaction with specific molecular targets within cells. The compound is believed to interact with enzymes or receptors, modulating their activity and leading to downstream effects on cellular pathways . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar compounds to 2-((3-(4-Chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-isopropylphenyl)acetamide include:

These compounds share structural similarities but differ in their substituents and specific functional groups, which can lead to differences in their chemical reactivity and biological activity.

Properties

CAS No.

477313-44-3

Molecular Formula

C27H26ClN3O2S2

Molecular Weight

524.1 g/mol

IUPAC Name

2-[[3-(4-chlorophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(2-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C27H26ClN3O2S2/c1-16(2)19-7-3-5-9-21(19)29-23(32)15-34-27-30-25-24(20-8-4-6-10-22(20)35-25)26(33)31(27)18-13-11-17(28)12-14-18/h3,5,7,9,11-14,16H,4,6,8,10,15H2,1-2H3,(H,29,32)

InChI Key

DHKYXGICAJKGMF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=C(C=C5)Cl

Origin of Product

United States

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